6-Chloro-2-(4-ethylpiperazin-1-yl)benzo[d]thiazole hydrochloride
Description
6-Chloro-2-(4-ethylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a chemical compound that belongs to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the chloro and ethylpiperazinyl groups in the structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Properties
IUPAC Name |
6-chloro-2-(4-ethylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3S.ClH/c1-2-16-5-7-17(8-6-16)13-15-11-4-3-10(14)9-12(11)18-13;/h3-4,9H,2,5-8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJCAJSECQZMCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-ethylpiperazin-1-yl)benzo[d]thiazole hydrochloride typically involves the following steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the benzo[d]thiazole core can be carried out using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethylpiperazinyl Group: The final step involves the nucleophilic substitution reaction of the chloro-substituted benzo[d]thiazole with 1-ethylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-ethylpiperazin-1-yl)benzo[d]thiazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzo[d]thiazole core can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction can modify the benzo[d]thiazole core.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H22ClN3S
- Molecular Weight : 347.91 g/mol
- IUPAC Name : 6-Chloro-2-(4-ethylpiperazin-1-yl)benzo[d]thiazole hydrochloride
The compound features a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of the piperazine moiety is significant as it enhances solubility and bioactivity.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 10 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
| Pseudomonas aeruginosa | 12 µg/mL |
These results suggest that the compound exhibits moderate to strong antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The compound has also shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and disruption of mitochondrial function.
Case Study: Anticancer Activity
In vitro studies demonstrated that the compound effectively inhibited the proliferation of human breast cancer cell lines (MCF7) at concentrations ranging from 5 to 20 µM. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Pharmacokinetics
Understanding the pharmacokinetic properties is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed pharmacokinetic profiling remains necessary.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-ethylpiperazin-1-yl)benzo[d]thiazole hydrochloride involves its interaction with specific molecular targets and pathways. The chloro and ethylpiperazinyl groups enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazole: Lacks the chloro group, which may affect its biological activity.
6-Chloro-2-(4-methylpiperazin-1-yl)benzo[d]thiazole: Similar structure but with a methyl group instead of an ethyl group, which can influence its pharmacological properties.
Uniqueness
6-Chloro-2-(4-ethylpiperazin-1-yl)benzo[d]thiazole hydrochloride is unique due to the presence of both the chloro and ethylpiperazinyl groups, which contribute to its enhanced biological activity and potential therapeutic applications. This combination of functional groups makes it a valuable compound for further research and development.
Biological Activity
6-Chloro-2-(4-ethylpiperazin-1-yl)benzo[d]thiazole hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and underlying mechanisms of action based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₁₇ClN₃S
- Molecular Weight : 318.3 g/mol
- CAS Number : 1216923-16-8
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Research indicates that compounds within this class can inhibit cancer cell proliferation and induce apoptosis.
Case Study: Antitumor Efficacy
In a study examining various benzothiazole derivatives, it was found that modifications to the benzothiazole nucleus significantly enhanced anticancer activity. Specifically, compounds similar to this compound demonstrated:
- Inhibition of Cancer Cell Proliferation : Effective against A431, A549, and H1299 cancer cell lines.
- Cytotoxic Effects : Induced apoptosis and cell cycle arrest at concentrations of 1, 2, and 4 μM.
The study concluded that the presence of specific substituents on the benzothiazole structure is critical for its anticancer efficacy .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Benzothiazole derivatives are recognized for their broad-spectrum antimicrobial activities.
Evaluation of Antimicrobial Effects
In vitro studies have shown that benzothiazole compounds exhibit significant activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for related compounds in this category indicate strong bactericidal effects:
- Compounds showed MIC values ranging from 0.7 to 2.8 μg/mL against Staphylococcus aureus and Escherichia coli.
This suggests that modifications to the thiazole ring can enhance antibacterial activity .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Cell Signaling Pathways : The compound may interfere with key signaling pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Evidence suggests that it promotes apoptosis through activation of caspases and modulation of Bcl-2 family proteins.
- Disruption of Bacterial Cell Walls : The structural features enable it to penetrate bacterial membranes effectively, leading to cell lysis.
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
